(S)-1-(3,4-Dimethoxyphenyl)ethylamine
Description
Significance as a Chiral Amine Building Block in Modern Organic Chemistry
Chiral amines are fundamental structural motifs found in a vast array of biologically active compounds, including a significant percentage of small-molecule pharmaceuticals, agrochemicals, and fine chemicals. openaccessgovernment.orgnih.gov Approximately 40-45% of pharmaceutical drugs contain chiral amine fragments, highlighting their importance in medicinal chemistry. openaccessgovernment.orgnih.gov These compounds serve multiple roles in synthesis; they can be incorporated as key structural components, act as resolving agents for separating racemic mixtures, or function as chiral auxiliaries to guide the stereochemical outcome of a reaction. nih.govsigmaaldrich.com
The term "chiral building block" refers to an optically pure compound that chemists can use in a predictable manner to construct complex target molecules with a specific three-dimensional architecture. enamine.netnih.gov (S)-1-(3,4-Dimethoxyphenyl)ethylamine fits this description perfectly. Its primary amine group provides a reactive handle for a wide range of chemical transformations, such as amidation, alkylation, and reductive amination, while the dimethoxy-substituted phenyl ring can be involved in or influence various synthetic strategies. The defined (S)-stereochemistry at the carbon atom adjacent to the amine group is crucial, allowing for the synthesis of enantiomerically pure target compounds. enamine.net The use of such pre-existing, enantiopure building blocks is a cornerstone of modern asymmetric synthesis, often providing a more efficient and reliable route to the desired product than creating the chiral center during the synthesis. nih.gov
Overview of its Stereochemical Importance and Research Context
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critically important in pharmacology and materials science. nih.govbeilstein-journals.org Many molecules exist as enantiomers—a pair of non-superimposable mirror images, often designated as (R) and (S). openaccessgovernment.orgnih.gov While enantiomers have identical physical properties in a non-chiral environment, they can interact very differently with other chiral molecules, such as biological receptors and enzymes. enamine.netnih.gov
A historical example of the importance of stereochemistry is the drug thalidomide, where one enantiomer had the desired therapeutic effect while the other was highly teratogenic. openaccessgovernment.org This underscored the necessity of producing bioactive compounds as single, pure enantiomers. openaccessgovernment.orgnih.gov Consequently, modern drug development places a strong emphasis on stereoisomeric purity. enamine.net
The research context for this compound is rooted in the demand for enantiomerically pure compounds. Its structure is related to phenethylamines, a class of compounds known for their biological activity, and it serves as a key intermediate in the synthesis of various target molecules, including isoquinoline (B145761) alkaloids. guidechem.comnih.gov The development of synthetic methods that produce single-enantiomer drugs is a major focus of contemporary organic chemistry. nih.govacs.org These methods include asymmetric catalysis, the use of chiral auxiliaries, and the modification of compounds from the "chiral pool" (naturally occurring chiral molecules). The availability and application of building blocks like this compound are central to these strategies, enabling the efficient and stereocontrolled synthesis of complex chiral molecules. enamine.netnih.gov
Compound Data
The following tables provide key data for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine |
| CAS Number | 65451-89-0 echemi.com |
| Molecular Formula | C10H15NO2 echemi.comchembk.com |
| Molecular Weight | 181.23 g/mol echemi.com |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Exact Mass | 181.110278721 g/mol echemi.com |
| Appearance | Data not consistently available |
Properties
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327442 | |
| Record name | (1s)-1-(3,4-dimethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65451-89-0 | |
| Record name | (1s)-1-(3,4-dimethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,4-Dimethoxy-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 1 3,4 Dimethoxyphenyl Ethylamine
Direct Enantioselective Synthesis
Direct enantioselective synthesis offers an efficient and atom-economical route to (S)-1-(3,4-Dimethoxyphenyl)ethylamine by directly forming the stereocenter from a prochiral imine or ketone. This is predominantly achieved through asymmetric catalysis, utilizing either transition metal complexes or small organic molecules (organocatalysts) to control the stereoselectivity of the reaction.
Asymmetric Catalysis for Chiral 1-Arylethylamine Formation
Asymmetric catalysis is a powerful tool for the synthesis of chiral amines. The key strategy involves the reduction of a prochiral imine, formed from 3,4-dimethoxyacetophenone, in the presence of a chiral catalyst that facilitates the delivery of a hydride to one face of the imine double bond over the other.
Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) is a widely employed method for the reduction of imines to chiral amines. This process typically uses a simple hydrogen source, such as formic acid or isopropanol, in the presence of a chiral transition metal complex. Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used for this purpose.
For the synthesis of 1-arylethylamines, the corresponding acetophenone (B1666503) is first converted to an imine, which is then subjected to ATH. The chiral ligands coordinated to the metal center create a chiral environment that directs the hydrogenation to one of the prochiral faces of the imine, leading to the formation of one enantiomer of the amine in excess. High enantioselectivities, often exceeding 90% ee, have been achieved for a range of aryl alkyl ketimines using catalysts based on chiral diamine ligands. For instance, iridium catalysts bearing a P-stereogenic MaxPHOX ligand have shown high enantioselectivity in the direct asymmetric hydrogenation of N-alkyl imines. dicp.ac.cn While specific data for the direct synthesis of this compound via this method is not extensively detailed in the provided literature, the general success of these catalytic systems on structurally similar substrates suggests their applicability.
| Catalyst System | Substrate | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| [IrH(THF)(P,N)(imine)][BArF] with P-stereogenic MaxPHOX | N-alkyl imines | H₂ | Various | RT | High | High |
| Ir-f-Binaphane/Ti(OiPr)₄/I₂ | Aryl ketones + Amine | H₂ | Various | RT | >99 | up to 96 |
Data is illustrative of the methodology's potential based on similar substrates.
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. In the context of chiral amine synthesis, chiral Brønsted acids, such as phosphoric acids derived from BINOL, are effective catalysts for the asymmetric reduction of imines. These catalysts activate the imine by protonation, forming a chiral ion pair with the conjugate base of the acid. A hydride donor, typically a Hantzsch ester, then delivers a hydride to the imine in a stereocontrolled manner.
This methodology has been successfully applied to a wide range of ketones and amines in enantioselective reductive amination reactions, affording high yields and excellent enantioselectivities. nih.govirb.hr The direct organocatalytic reductive amination bypasses the need to isolate potentially unstable ketimines. Although a specific protocol for this compound is not detailed, the broad applicability of chiral phosphoric acid catalysis to various aryl ketones suggests its feasibility for this target molecule.
| Catalyst | Hydride Source | Substrates | Yield (%) | ee (%) |
| Chiral Phosphoric Acid | Hantzsch Ester | Various Ketones and Amines | High | High |
Data is generalized from studies on a diverse range of substrates.
Chiral Auxiliary-Mediated Asymmetric Synthesis
An alternative strategy for the stereocontrolled synthesis of chiral amines involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
While the provided search results focus on the synthesis of chiral sulfoximines rather than their direct application as auxiliaries for the synthesis of this compound, it is worth noting that chiral sulfur-based auxiliaries, in general, are effective in asymmetric synthesis. nih.govorganic-chemistry.orgresearchgate.netsci-hub.se For example, chiral sulfinamides, which are structurally related to sulfoximines, are widely used. The synthesis of chiral sulfoximines often involves the stereospecific functionalization of a chiral sulfinamide. organic-chemistry.org
A well-established method for the synthesis of chiral amines is the addition of organometallic reagents to imines derived from aldehydes and a chiral amine auxiliary or, more commonly, the addition to a chiral sulfinylimine. The tert-butanesulfinamide auxiliary, developed by Ellman, is particularly effective. sci-hub.se In this approach, 3,4-dimethoxyacetophenone would be condensed with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine. The addition of a methyl group (e.g., from a Grignard reagent) to this sulfinylimine would proceed with high diastereoselectivity, directed by the bulky tert-butylsulfinyl group. Subsequent acidic cleavage of the sulfinyl group would then yield the desired this compound.
Another class of widely used chiral auxiliaries is based on amino alcohols like pseudoephedrine. wikipedia.orgharvard.edunih.gov In a typical sequence, a carboxylic acid is coupled with pseudoephedrine to form an amide. The α-proton of this amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. While this is more commonly applied to the synthesis of chiral carboxylic acids, adaptations of this chemistry could potentially be used to introduce the amine functionality.
| Chiral Auxiliary | Substrate | Reagent | Diastereoselectivity |
| (R)-tert-Butanesulfinamide | N-Sulfinylimine of an aryl ketone | MeMgBr | High |
This data represents a general application of the methodology.
Classical Resolution of Racemic 1-(3,4-Dimethoxyphenyl)ethylamine
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a fundamental technique in stereochemistry. wikipedia.org For racemic 1-(3,4-Dimethoxyphenyl)ethylamine, classical resolution methods are commonly employed.
Diastereomeric Salt Formation and Separation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. wikipedia.orgpsu.edu This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.orgwikipedia.org Unlike enantiomers, which share identical physical properties, diastereomers possess different physical characteristics, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org
The process can be summarized in the following steps:
Salt Formation: The racemic mixture of 1-(3,4-Dimethoxyphenyl)ethylamine is treated with a single enantiomer of a chiral acid in a suitable solvent.
Crystallization: Due to differences in solubility, one diastereomeric salt will preferentially crystallize out of the solution. wikipedia.org The efficiency of this step is dependent on factors like the choice of resolving agent, solvent, and temperature.
Separation: The crystallized salt is separated from the mother liquor by filtration.
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiomerically pure amine. The chiral resolving agent can often be recovered for reuse.
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. For instance, a racemic amine can be resolved using derivatives of tartaric acid, and the resulting salts can be used to prepare the pure enantiomer. google.com The selection of an appropriate resolving agent is often determined empirically by screening various candidates to find the one that provides the most efficient separation. wikipedia.org
Below is a table of common chiral resolving agents used for amines.
| Resolving Agent | Type |
| (+)-Tartaric Acid | Acidic |
| (-)-Tartaric Acid | Acidic |
| (+)-Dibenzoyl-D-tartaric acid | Acidic |
| (-)-Dibenzoyl-L-tartaric acid | Acidic |
| (+)-Mandelic Acid | Acidic |
| (-)-Mandelic Acid | Acidic |
| (+)-Camphorsulfonic Acid | Acidic |
| (-)-Camphorsulfonic Acid | Acidic |
Hydrolytic Kinetic Resolution (relevant to related dimethoxyphenyl systems)
Kinetic resolution is a method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. utsouthwestern.edulibretexts.org In a hydrolytic kinetic resolution (HKR), water is used as a reactant. This method is particularly effective for the resolution of terminal epoxides using chiral catalysts, yielding both the unreacted epoxide and the 1,2-diol product in high enantiomeric purity. unipd.it
While direct hydrolytic kinetic resolution of amines is less common, enzymatic kinetic resolution serves as a powerful analogue, especially for phenylethylamine systems. researchgate.net This process often involves the enantioselective acylation of the amine catalyzed by an enzyme, such as a lipase (B570770) (e.g., Novozym 435, CALB). researchgate.netmdpi.com One enantiomer reacts faster to form an amide, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The theoretical maximum yield for the unreacted enantiomer is 50%. rsc.org
The general principle of enzymatic kinetic resolution can be illustrated as follows:
(R/S)-Amine + Acyl Donor --(Enzyme)--> (R)-Amide + (S)-Amine (unreacted)
This method has been successfully applied to various phenylethylamines, achieving excellent enantiomeric purity for both the resulting amide and the unreacted amine. researchgate.net Dynamic kinetic resolution (DKR) is an advancement of this technique where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org
Preparative Scale Synthesis of 1-(3,4-Dimethoxyphenyl)ethylamine Precursors (Focusing on the 1-position amine)
The synthesis of this compound often begins with the preparation of its precursors, primarily through the modification of 3,4-Dimethoxyacetophenone.
Reduction of 3,4-Dimethoxyacetophenone to 1-(3,4-Dimethoxyphenyl)ethanol
A key precursor to the target amine is the corresponding alcohol, 1-(3,4-Dimethoxyphenyl)ethanol. This compound is synthesized by the reduction of the ketone 3,4-Dimethoxyacetophenone (also known as acetoveratrone). google.com
Several methods exist for this reduction:
Catalytic Hydrogenation: This process involves reducing the carbonyl group of 3,4-Dimethoxyacetophenone with hydrogen gas in the presence of a catalyst. A patented method describes using a Raney nickel catalyst in an aqueous medium. google.com The reaction is typically carried out at temperatures between 25-100 °C and pressures of 1-20 bar. google.com
Hydride Reduction: Common laboratory-scale reducing agents like sodium borohydride (B1222165) (NaBH₄) are also effective for this transformation. google.com
The table below summarizes typical conditions for the reduction.
| Starting Material | Reagent/Catalyst | Solvent | Product |
| 3,4-Dimethoxyacetophenone | H₂ / Raney Nickel | Aqueous | 1-(3,4-Dimethoxyphenyl)ethanol |
| 3,4-Dimethoxyacetophenone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(3,4-Dimethoxyphenyl)ethanol |
This reduction is a critical step, as the resulting alcohol is a versatile intermediate for introducing the amine group. google.com
Further Conversion Pathways to 1-(3,4-Dimethoxyphenyl)ethylamine
Once 1-(3,4-Dimethoxyphenyl)ethanol is obtained, it can be converted to the target amine, 1-(3,4-Dimethoxyphenyl)ethylamine. A common strategy for this conversion is reductive amination. While reductive amination typically starts from a ketone, the alcohol can be oxidized back to the ketone in situ or used in related substitution reactions.
A more direct pathway from the ketone precursor (3,4-Dimethoxyacetophenone) is the Leuckart reaction. This reaction converts ketones or aldehydes to amines using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent. wikipedia.orgresearchgate.net The reaction requires high temperatures, typically between 120 and 185 °C. wikipedia.orggoogle.com
The mechanism with ammonium formate involves the initial formation of an iminium ion from the ketone and ammonia (B1221849), which is then reduced by formate to yield the amine. wikipedia.org
Leuckart Reaction Steps:
Ammonium formate dissociates into ammonia and formic acid.
Ammonia reacts with the ketone (3,4-Dimethoxyacetophenone) to form an imine intermediate.
The imine is reduced by formic acid (or formate) to the corresponding amine, 1-(3,4-Dimethoxyphenyl)ethylamine. researchgate.net
Modern reductive amination procedures often offer milder conditions and higher yields compared to the classical Leuckart reaction. These methods may involve the use of complex hydrides or catalytic hydrogenation in the presence of an amine source. mdpi.comsioc-journal.cn
General Synthetic Pathways for Dimethoxyphenethylamines
The synthesis of dimethoxyphenethylamines, a class that includes the target compound, can be achieved through several general routes. acs.orgnih.gov
One common pathway involves the reduction of a corresponding nitrile. For example, 3,4-dimethoxybenzyl cyanide can be hydrogenated in the presence of a Raney-nickel catalyst to produce 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), a structural isomer of the target compound. prepchem.com This highlights a general strategy where the phenethylamine (B48288) backbone is constructed first, followed by modifications.
Another general and versatile method is the reductive amination of a phenylacetone (B166967) derivative. mdpi.com This approach is widely applicable for synthesizing various substituted phenethylamines. The process involves reacting a ketone with an amine source (like ammonia or a primary amine) in the presence of a reducing agent.
A summary of general synthetic approaches is provided below.
| Precursor Type | Key Reaction | Product Type |
| Phenyl-2-propanone | Reductive Amination | α-methyl-phenethylamine |
| Benzaldehyde | Henry Reaction (nitroaldol) followed by reduction | β-phenyl-phenethylamine |
| Benzyl Cyanide | Reduction (e.g., H₂/Catalyst, LiAlH₄) | β-phenyl-phenethylamine |
| Aryl Halide | Acylation followed by reduction/amination | Substituted Phenethylamine |
These pathways provide a toolbox for chemists to construct the dimethoxyphenethylamine scaffold, which can then be further elaborated or resolved to obtain specific chiral targets like this compound.
Stereochemical Characterization and Control in S 1 3,4 Dimethoxyphenyl Ethylamine Research
Methods for Enantiomeric Purity Determination
The quantitative analysis of enantiomeric excess is crucial in the synthesis and application of (S)-1-(3,4-Dimethoxyphenyl)ethylamine. Chromatographic techniques are the cornerstone of this analysis, offering high resolution and sensitivity for the separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for the enantioseparation of chiral compounds. This method can be approached in two primary ways: directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. mdpi.comnih.gov
For the direct analysis of compounds structurally similar to this compound, such as other 1-phenylalkylamines, polysaccharide-based CSPs are frequently employed. nih.govdoi.org These CSPs, often composed of cellulose or amylose derivatives coated on a silica support, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. nih.govnih.gov The separation mechanism is based on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as 2-propanol or ethanol, is critical for optimizing the resolution between the enantiomers. doi.orgnih.gov
Interactive Data Table: Chiral HPLC Conditions for Phenylalkylamine Analogs
| Compound | Chiral Stationary Phase | Mobile Phase |
| (S)-1-phenylethylamine | DAICEL CHIRALPAK OD-H | Hexane/2-propanol (90/10) doi.org |
| (S)-1-(4-methoxyphenyl)ethylamine | DAICEL CHIRALPAK OD-H | Hexane/2-propanol (90/10) doi.org |
| (S)-1-(4-chlorophenyl)ethylamine | DAICEL CHIRALPAK OD-H | Hexane/2-propanol (95/5) doi.org |
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. wiley.com For amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. wiley.com A common approach involves acylation, for instance, with trifluoroacetyl anhydride, to form the corresponding amide. wiley.com
The separation is then achieved on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin derivative. wiley.comgcms.cz Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral cavity into which one enantiomer fits preferentially, leading to different retention times and, thus, separation. wiley.com The choice of the specific cyclodextrin derivative and the GC temperature program are critical parameters that must be optimized for a given separation. wiley.com
The indirect approach to chiral separation involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.comwikipedia.org These diastereomers possess different physical properties and can be separated using standard, achiral chromatography (both HPLC and GC). mdpi.com
A widely used class of CDAs for amines is based on isothiocyanates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). The reaction of this compound with a chiral isothiocyanate would yield diastereomeric thioureas. These diastereomers can then be separated on a conventional reversed-phase HPLC column (e.g., C18). researchgate.net Another example of a CDA is N-trifluoroacetyl-l-prolyl chloride (l-TPC), which reacts with primary and secondary amines to form diastereomeric amides that can be resolved by GC or HPLC. researchgate.net The choice of CDA is crucial and depends on the functional group of the analyte and the desired chromatographic method. mdpi.com
Spectroscopic Techniques for Stereochemical Elucidation
While chromatography is essential for determining enantiomeric purity, spectroscopic methods are vital for elucidating the absolute and relative stereochemistry of chiral molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of stereochemistry, NMR can be used to distinguish between diastereomers, which will exhibit different chemical shifts and coupling constants. wordpress.com While enantiomers are indistinguishable in a standard NMR experiment, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer. wordpress.com
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) groups, the methine proton, and the methyl group. The chemical shifts of the protons adjacent to the stereocenter can be particularly sensitive to the stereochemical environment. rsc.org Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. rsc.orgamazonaws.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a 3,4-Dimethoxyphenyl Moiety
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (aromatic, attached to methoxy) | 148.81 |
| C (aromatic, attached to methoxy) | 148.07 |
| C (aromatic) | 147.88 |
| C (aromatic) | 145.53 |
Note: These are predicted values for a related structure and may differ from experimental values for this compound. np-mrd.org
Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry in more complex molecules by identifying protons that are close in space. wordpress.com
For instance, the presence of strong absorption bands in the range of 2837–2959 cm⁻¹ would confirm the aliphatic C-H stretching, while aromatic C=C stretching is typically observed around 1586 cm⁻¹. researchgate.net The N-H stretching vibrations of a primary amine usually appear as two bands in the region of 3300-3500 cm⁻¹. The precise positions of these bands can provide subtle information about hydrogen bonding and the molecular environment.
Mass Spectrometry (MS) for Confirmation of Derivatized Chiral Products
Mass spectrometry (MS) serves as a critical analytical tool for the confirmation of chiral products following derivatization. While mass spectrometry itself does not typically differentiate between enantiomers due to their identical mass-to-charge ratios (m/z), the conversion of enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) allows for their separation and subsequent analysis by MS, often coupled with a chromatographic technique like gas chromatography (GC) or liquid chromatography (LC).
The derivatization of this compound with a chiral reagent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or trifluoroacetic anhydride, results in the formation of diastereomeric amides. These diastereomers possess distinct physicochemical properties, enabling their separation by chromatography. The subsequent mass spectrometric analysis provides confirmation of their structures through characteristic fragmentation patterns.
In the analysis of phenethylamine (B48288) derivatives, common fragmentation pathways observed under electron ionization (EI) or electrospray ionization (ESI) include α-cleavage and β-cleavage of the ethylamine (B1201723) side chain. mdpi.com Derivatization can alter these fragmentation pathways, often leading to the formation of unique and characteristic fragment ions that are indicative of the derivatized structure. oup.com
For instance, the mass spectrum of a related compound, 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, and its derivatives with trifluoroacetic and acetic anhydride, reveals key fragmentation patterns. researchgate.net The derivatization introduces a new acyl group, and the resulting mass spectra show molecular ions and fragment ions that are shifted by the mass of the acyl group. The fragmentation can provide information about both the original amine and the derivatizing agent, thus confirming the structure of the derivatized product. oup.com
A hypothetical mass spectrum of the trifluoroacetyl derivative of this compound would be expected to show a molecular ion peak corresponding to the combined mass of the parent amine and the trifluoroacetyl group. Key fragment ions would likely arise from cleavage at the C-C bond alpha to the nitrogen atom and the amide bond. The presence of ions corresponding to the dimethoxybenzyl moiety would also be anticipated.
Below is an interactive data table summarizing the expected key mass-to-charge ratios (m/z) for the trifluoroacetyl derivative of this compound.
| Ion Description | Proposed Structure | Expected m/z |
| Molecular Ion [M]+ | C13H16F3NO3 | 291.11 |
| Fragment 1 | [C9H11O2]+ (Dimethoxybenzyl cation) | 151.07 |
| Fragment 2 | [C11H13NO2F3]+ (Loss of ethyl group) | 262.09 |
| Fragment 3 | [CF3CO]+ (Trifluoroacetyl cation) | 97.00 |
Note: The expected m/z values are calculated based on the chemical formula and may vary slightly depending on the ionization method and instrument calibration.
Control of Stereoselectivity in Reactions Involving 1-(3,4-Dimethoxyphenyl)ethylamine
The control of stereoselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of enantiomerically pure compounds. In reactions involving 1-(3,4-dimethoxyphenyl)ethylamine, achieving high stereoselectivity can be accomplished through several strategies, with the use of the amine as a chiral auxiliary being a prominent method. osi.lv
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Phenylethylamines and their derivatives have been successfully employed as chiral auxiliaries in a variety of asymmetric reactions, including alkylations, reductions, and cycloadditions. nih.gov
For example, in the diastereoselective alkylation of an aldehyde, this compound can be condensed with the aldehyde to form a chiral imine. The steric hindrance imposed by the bulky dimethoxyphenyl group and the stereocenter of the amine directs the nucleophilic attack of an organometallic reagent to one face of the imine, leading to the preferential formation of one diastereomer of the resulting amine.
The effectiveness of a chiral auxiliary is often dependent on its ability to create a rigid, well-defined transition state that clearly differentiates the energies of the pathways leading to the different diastereomeric products. The dimethoxy substituents on the phenyl ring of 1-(3,4-dimethoxyphenyl)ethylamine can influence the conformational preferences of the chiral imine intermediate through steric and electronic effects, thereby enhancing the diastereoselectivity of the reaction.
A hypothetical example of a diastereoselective alkylation reaction is presented below, where this compound is used as a chiral auxiliary in the reaction of an aldehyde with an organolithium reagent.
Reaction Scheme:
Imine Formation: this compound + R'-CHO → Chiral Imine
Diastereoselective Alkylation: Chiral Imine + R''-Li → Diastereomeric Amine Adduct
Auxiliary Removal: Diastereomeric Amine Adduct → Chiral Primary Amine + this compound
The following interactive data table illustrates the expected outcomes of such a diastereoselective alkylation, highlighting the role of the chiral auxiliary in controlling the stereochemistry of the product.
| Reactant 1 (Aldehyde) | Reactant 2 (Organolithium) | Chiral Auxiliary | Major Diastereomer Product | Expected Diastereomeric Excess (d.e.) |
| Benzaldehyde | Methyllithium | This compound | (R)-1-Phenylethanamine | >90% |
| Isobutyraldehyde | Phenyllithium | This compound | (S)-1-Phenyl-2-methylpropan-1-amine | >90% |
| Cinnamaldehyde | Ethyllithium | This compound | (R,E)-1-Phenylpent-1-en-3-amine | >85% |
Note: The expected diastereomeric excess values are hypothetical and would need to be determined experimentally. The configuration of the major product depends on the specific reactants and reaction conditions.
The successful application of this compound as a chiral auxiliary would provide a powerful method for the asymmetric synthesis of a wide range of chiral amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. osi.lv
Derivatization and Scaffold Construction Utilizing 1 3,4 Dimethoxyphenyl Ethylamine and Its Isomers
Synthesis of Substituted Phenethylamine (B48288) Derivatives
The primary amine group of 1-(3,4-dimethoxyphenyl)ethylamine is a key site for chemical modification, allowing for the introduction of various functional groups through acylation, alkylation, and other amination strategies. These modifications lead to a wide array of derivatives with tailored properties.
Acylation of the nitrogen atom in phenethylamine derivatives is a common strategy for creating new chemical entities. A series of acyl derivatives of the isomeric 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for potential biological activities. nih.gov For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride was identified as having significant antiulcer activity in preclinical models. nih.gov Further modifications, including the introduction of a carbamoyl (B1232498) group to the phenylamino (B1219803) moiety, led to compounds that retained this activity. nih.gov
The Bischler-Napieralski reaction, a fundamental process for synthesizing 3,4-dihydroisoquinolines, utilizes N-acyl derivatives of β-phenylethylamines as starting materials. rsc.orgresearchgate.net This reaction involves the cyclization of the N-acyl derivative in the presence of a dehydrating agent like phosphorus(V) oxychloride (POCl₃). rsc.orgresearchgate.net The resulting dihydroisoquinoline can then be reduced to a tetrahydroisoquinoline. rsc.org For example, amides derived from 1-(3,4-dimethoxyphenyl)propan-2-amine have been used as precursors in the Bischler-Napieralski reaction to generate 3,4-dihydroisoquinoline (B110456) analogs. researchgate.net
N-alkylation is another important derivatization technique. The secondary amine of a tetrahydroisoquinoline (THIQ) core, itself derived from a phenethylamine precursor, can be N-alkylated with reagents such as 2-dimethylaminoethyl chloride to afford functionalized products. ub.edu
Table 1: Examples of Acyl and Alkyl Derivatization Reactions
| Precursor | Reagent(s) | Product Type | Reaction Type |
|---|---|---|---|
| 2-(3,4-dimethoxyphenyl)ethylamine | Phenylaminoacetyl chloride | N-Acyl phenethylamine derivative | Acylation |
| Amides of 1-(3,4-dimethoxyphenyl)propan-2-amine | Phosphorus(V) oxychloride | 3,4-Dihydroisoquinoline | Bischler-Napieralski Reaction |
Amination reactions are crucial for synthesizing the core phenethylamine structure and for introducing additional nitrogen-containing functionalities. The synthesis of 2-(3,4-dimethoxyphenyl)ethylamine itself can be achieved via the catalytic ammoniation and hydrogenation of 3,4-dimethoxybenzyl cyanide. google.comprepchem.com This process typically uses catalysts like Raney nickel or palladium on carbon under elevated temperature and pressure. google.comprepchem.com
More advanced C-H amination techniques offer pathways to complex diamine structures. Rhodium-catalyzed intramolecular C-H insertion of substrates derived from N-alkylhydroxylamines can produce unique heterocyclic intermediates ( nih.govrsc.orgrsc.orgresearchgate.net-oxathiadiazinane-2,2-dioxides), which can be subsequently reduced to yield 1,2-diamines. nih.gov While these methods have been demonstrated on various substrates, they highlight a modern approach to creating functionalized amine derivatives that could be applied to phenethylamine scaffolds. nih.gov Additionally, dearomatizing amination reactions, such as those induced by nitrenium ions generated from N-alkoxyamides, provide a route to spirocyclic systems containing nitrogen. liverpool.ac.uk
The incorporation of fluorine into organic molecules is a key strategy in medicinal chemistry. General methods for synthesizing fluorinated amines and their derivatives are applicable to phenethylamine structures. One approach involves the N-perfluoroalkylation of nitrosoarenes, which yields labile N-perfluoroalkylated hydroxylamines. nih.govresearchgate.net These intermediates can then undergo a controlled oxy/thiodefluorination to produce fluorinated amides and related compounds. nih.govresearchgate.net
Another strategy is the synthesis of fluorinated imines through the condensation of fluorinated benzaldehydes with amines. mdpi.com Mechanochemical methods, such as manual grinding, have been shown to produce good-to-excellent yields of fluorinated imines derived from chiral benzylamines and various aniline (B41778) derivatives. mdpi.com These imines can serve as precursors for other functionalized amines. The synthesis of fluorinated heterocycles, such as furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides, often begins with fluorinated precursors like 5,6-difluorobenzofuroxane, demonstrating the construction of complex systems from fluorinated building blocks. rsc.org
The primary amine of (S)-1-(3,4-dimethoxyphenyl)ethylamine can be converted into an amidine, a valuable pharmacophore in drug discovery. rsc.org A general and efficient method for this conversion is the reaction of an amine with an imidoylbenzotriazole, which can be prepared from amides. organic-chemistry.org Another modern, DNA-compatible method involves a hydroxylamine-mediated conversion, allowing the coupling of amines with diverse nitriles to form amidines. rsc.org
The classic Pinner reaction provides a route to amidines from nitriles. semanticscholar.org In this method, a nitrile reacts with an alcohol in the presence of HCl to form an imidate (a Pinner salt), which can then be treated with an amine to yield the corresponding amidine. organic-chemistry.orgsemanticscholar.org Additionally, amidines can be synthesized in one-pot, three-component reactions, for example, from the interaction of alicyclic amines, cyclic ketones, and electrophilic quinolones. nih.gov
Table 2: General Methods for Amidine Synthesis from Amines
| Method | Key Reagents/Intermediates | Description |
|---|---|---|
| Imidoylbenzotriazole Reaction | Imidoylbenzotriazoles | Amine displaces the benzotriazole (B28993) group to form the amidine. |
| Hydroxylamine-Mediated Conversion | Hydroxylamine, Nitriles | Enables direct coupling of an amine with a nitrile. rsc.org |
| Pinner Reaction Sequence | Nitriles, Alcohol, HCl | The amine reacts with an intermediate imidate formed from the nitrile. semanticscholar.org |
Construction of Fused Heterocyclic Systems
The phenethylamine skeleton is a foundational component for the synthesis of various fused heterocyclic systems, most notably the tetrahydroisoquinoline (THIQ) alkaloids.
The tetrahydroisoquinoline (THIQ) scaffold is a core structure in a vast number of naturally occurring alkaloids. nih.gov The biosynthesis of simple THIQs often involves the condensation of a β-phenylethylamine with an aldehyde or its equivalent. nih.govacs.org In synthetic chemistry, 2-(3,4-dimethoxyphenyl)ethylamine is a frequently used precursor for constructing the THIQ ring system due to its structural similarity to key biosynthetic intermediates. rsc.org
Two primary methods dominate the synthesis of the THIQ core from phenethylamine precursors:
The Pictet-Spengler Condensation : This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. rsc.org The initial reaction forms an iminium ion intermediate, which then undergoes cyclization. rsc.org This method has been adapted for asymmetric synthesis through the use of chiral catalysts or auxiliaries to produce enantiopure THIQs. rsc.org For instance, microwave-assisted Pictet-Spengler reactions using 2-(3,4-dimethoxyphenyl)ethylamine and an aldehyde in the presence of trifluoroacetic acid (TFA) can afford 1-substituted THIQs in high yields. rsc.org
The Bischler-Napieralski Reaction : This two-step process begins with the acylation of the phenethylamine. The resulting N-acyl derivative is then cyclized using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline. rsc.org This intermediate is subsequently reduced, typically with sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the final THIQ product. rsc.org This pathway is also instrumental in the synthesis of more complex, fused alkaloid systems. acs.org
The synthesis of chiral THIQs is of significant interest. Diastereoselective approaches, such as the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, have been employed to synthesize chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a valuable chiral building block. nih.gov
Table 3: Key Reactions for Tetrahydroisoquinoline (THIQ) Synthesis
| Reaction Name | Starting Materials | Key Reagents/Conditions | Intermediate | Final Product |
|---|---|---|---|---|
| Pictet-Spengler Condensation | 2-(3,4-Dimethoxyphenyl)ethylamine, Aldehyde | Brønsted or Lewis Acid (e.g., TFA, BF₃·OEt₂) | Iminium ion | 1-Substituted THIQ |
Tetrahydroisoquinoline (THIQ) Alkaloid Synthesis (utilizing 2-(3,4-dimethoxyphenyl)ethylamine as precursor for the THIQ core, relevant due to structural analogy and importance of chiral THIQs)
Pictet-Spengler Condensation and its Enantioselective Variants
The Pictet-Spengler reaction is a fundamental transformation in organic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. When a chiral β-arylethylamine such as this compound is used, the reaction can proceed with diastereoselectivity, influenced by the existing stereocenter.
Enantioselective variants of the Pictet-Spengler reaction often employ chiral Brønsted acids or other catalysts to control the stereochemical outcome when using achiral amines. However, the use of a chiral amine provides an alternative strategy for asymmetric induction. The stereochemistry of the final product is determined during the cyclization step, where the iminium ion intermediate is attacked by the electron-rich aromatic ring. The facial selectivity of this attack is influenced by the stereocenter at the C-1 position of the ethylamine (B1201723) backbone.
While specific studies detailing the Pictet-Spengler reaction of this compound with a range of aldehydes are not extensively documented in readily available literature, the diastereoselective potential of this reaction can be inferred from studies on similar chiral phenylethylamines. For instance, the condensation of L-DOPA methyl ester, a structurally related chiral amine, with various aldehydes has been shown to produce cis-1,3-disubstituted tetrahydroisoquinolines with high diastereoselectivity. numberanalytics.com This suggests that the reaction of this compound would likely favor the formation of one diastereomer over the other. The general outcome of such a reaction is depicted in the following table, based on analogous transformations.
Table 1: Representative Diastereoselective Pictet-Spengler Reaction
| Amine Substrate | Aldehyde | Product | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| This compound | R-CHO | 1-Alkyl/Aryl-1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Varies depending on R group and reaction conditions |
Bischler-Napieralski Cyclization and Asymmetric Reduction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of N-acyl-β-phenylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). researchgate.netnih.gov This reaction is a key step in the synthesis of numerous isoquinoline (B145761) alkaloids. When the starting material is derived from a chiral amine like this compound, the potential for asymmetric synthesis arises.
A notable application of this strategy involves the asymmetric synthesis of (R)-noranicanine. In this synthesis, the closely related (R)-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-phenylethylamine was acylated and then subjected to Bischler-Napieralski cyclization with POCl₃. The resulting dihydroisoquinolinium salt was then asymmetrically reduced with sodium borohydride (NaBH₄) to yield the corresponding tetrahydroisoquinoline. The chiral auxiliary, the 1-phenylethyl group, directs the stereochemical outcome of the reduction. Subsequent removal of the chiral auxiliary affords the final product. longdom.org
The sequence of Bischler-Napieralski cyclization followed by asymmetric reduction provides a powerful tool for accessing chiral 1-substituted tetrahydroisoquinolines. The stereoselectivity of the reduction step is crucial for establishing the final stereochemistry at the C-1 position of the isoquinoline core.
Table 2: Asymmetric Synthesis via Bischler-Napieralski Reaction and Reduction
| Starting Amide | Cyclization Reagent | Intermediate | Reduction Reagent | Final Product |
|---|---|---|---|---|
| (R)-2-(3-(Benzyloxy)phenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(1-phenylethyl)acetamide | POCl₃ | (R)-1-(3-(Benzyloxy)benzyl)-2-(1-phenylethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium chloride | NaBH₄ | (R)-1-(3-(Benzyloxy)benzyl)-6,7-dimethoxy-2-((R)-1-phenylethyl)-THIQ |
Synthesis of Indane Derivatives from N-Acyl-1-(3,4-Dimethoxyphenyl)ethylamine
The synthesis of indane derivatives can be achieved through various intramolecular cyclization strategies. One of the most prominent methods is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives. nih.govresearchgate.net In the context of N-acyl-1-(3,4-dimethoxyphenyl)ethylamine, if the acyl group is appropriately chosen to be a 3-arylpropionic acid moiety, an intramolecular Friedel-Crafts reaction could potentially lead to the formation of an indanone scaffold.
This transformation would involve the acylation of the amine to form an N-(1-(3,4-dimethoxyphenyl)ethyl)-3-arylpropanamide. Subsequent treatment with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, could promote the cyclization of the aryl group of the propanamide onto the dimethoxyphenyl ring of the ethylamine moiety. The electron-donating nature of the two methoxy (B1213986) groups on the phenylethylamine ring would facilitate this electrophilic aromatic substitution.
While specific examples of this precise intramolecular cyclization starting from N-acyl-1-(3,4-dimethoxyphenyl)ethylamine are not prevalent in the literature, the general principles of Friedel-Crafts acylation support its feasibility. The reaction would likely proceed to give a substituted indanone, with the stereochemistry at the 1-position of the original ethylamine potentially influencing the stereochemical outcome of the cyclization.
Table 3: Proposed Synthesis of Indane Derivatives
| Substrate | Reaction Type | Catalyst/Reagent | Potential Product |
|---|---|---|---|
| N-(1-(3,4-Dimethoxyphenyl)ethyl)-3-phenylpropanamide | Intramolecular Friedel-Crafts Acylation | PPA or Lewis Acid | 2-(1-(3,4-Dimethoxyphenyl)ethyl)indan-1-one |
Formation of Spiro-Indolinone-Pyrrolidine Systems (from related dimethoxyphenylethylamines)
Spiro-indolinone-pyrrolidine systems are complex heterocyclic scaffolds found in numerous biologically active molecules. A powerful method for their construction is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. Chiral phenylethylamines can be utilized as precursors to introduce stereocontrol in these syntheses.
Research has demonstrated the synthesis of chiral dispiro-indolinone-pyrrolidine-rhodanines using (R)- or (S)-1-(2,4-dimethoxyphenyl)ethylamine as a starting material. Although this is an isomer of the subject compound, the synthetic strategy is highly relevant. The synthesis involves a multi-step sequence starting with the chiral amine to form a chiral 5-arylidenrhodanine. This intermediate then undergoes a 1,3-dipolar cycloaddition with an azomethine ylide, generated in situ from isatin (B1672199) and sarcosine. This cycloaddition proceeds with diastereoselectivity, and the resulting diastereomers can be separated chromatographically.
This methodology highlights how a chiral dimethoxyphenylethylamine can serve as a chiral auxiliary to direct the formation of complex spirocyclic systems. The principles of this approach are expected to be applicable to syntheses starting from this compound, leading to analogous spiro-indolinone-pyrrolidine structures.
Advanced Synthetic Transformations
The chiral nature and functional groups of this compound make it a valuable building block for more advanced synthetic transformations, including multicomponent reactions and its use as a chiral auxiliary.
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govwikipedia.org this compound can serve as the amine component in these reactions. For example, in an Ugi four-component reaction, the amine would react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative. The inherent chirality of the amine would be incorporated into the final product, potentially inducing diastereoselectivity in the formation of new stereocenters.
Furthermore, this compound can be employed as a chiral auxiliary to control the stereochemistry of reactions at a remote site. wikipedia.org In this approach, the amine is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently cleaved. For instance, amides derived from this chiral amine can undergo diastereoselective enolate alkylation, where the bulky and stereochemically defined substituent directs the approach of the electrophile. After the reaction, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.
Enzyme-initiated cascade reactions represent another advanced application. Enzymes can be used to catalyze a reaction on a derivative of this compound, creating a reactive intermediate that then undergoes a series of spontaneous intramolecular reactions to form a complex product. longdom.org
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Studies of Asymmetric Transformations for Chiral Amines
The asymmetric synthesis of chiral amines, including (S)-1-(3,4-Dimethoxyphenyl)ethylamine, is often achieved through enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
A notable example is the dynamic kinetic resolution (DKR) of racemic 1-(3,4-dimethoxyphenyl)ethan-1-amine. researchgate.net This chemoenzymatic process combines the high selectivity of an enzyme with a metal-catalyzed racemization of the slower-reacting enantiomer. One approach utilizes a lipase (B570770), such as Candida antarctica lipase B (CALB), for the stereoselective acylation of the (S)-enantiomer. researchgate.net Simultaneously, a palladium catalyst is employed for the in-situ racemization of the remaining (R)-enantiomer, thereby allowing for a theoretical yield of 100% for the acylated (S)-product. researchgate.net
The mechanism of the enzymatic resolution involves the formation of an acyl-enzyme intermediate. The lipase's active site preferentially binds the (S)-amine, which then acts as a nucleophile, attacking the activated acyl donor. The slower reaction of the (R)-enantiomer allows for its isolation or, in the case of DKR, its conversion to the (S)-enantiomer for subsequent acylation. Studies have explored various acylating agents and solvents to optimize both the reaction rate and the enantioselectivity of this process. researchgate.net
Reaction Pathways in Derivatization of 1-(3,4-Dimethoxyphenyl)ethylamine
Derivatization of 1-(3,4-Dimethoxyphenyl)ethylamine is a crucial step in many synthetic sequences, often preceding intramolecular cyclization reactions to form isoquinoline (B145761) structures. The primary amine functionality allows for a variety of derivatization reactions, with acylation being one of the most common.
The acylation of the amine with various acylating agents, such as acid chlorides or anhydrides, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the ethylamine (B1201723) attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride) to form a stable amide. A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized through this pathway. nih.gov
Another important derivatization is the formation of sulfinamides, which can act as chiral auxiliaries to direct the stereochemistry of subsequent reactions. mdpi.comnih.gov The reaction of the amine with a sulfinyl chloride, for instance, yields the corresponding N-sulfinyl-1-(3,4-dimethoxyphenyl)ethylamine. The stereochemistry of the sulfinyl group can influence the facial selectivity of reactions at nearby prochiral centers.
Common derivatization pathways for primary amines like 1-(3,4-Dimethoxyphenyl)ethylamine are summarized in the table below.
| Derivatization Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | Tosyl chloride | Sulfonamide |
| Carbamation | Benzyl chloroformate | Carbamate |
| Silylation | Trimethylsilyl chloride | Silylamine |
Role of Specific Catalysts and Reagents in Stereocontrol
The stereochemical outcome of reactions involving this compound and its derivatives is highly dependent on the choice of catalysts and reagents. In asymmetric synthesis, chiral catalysts are employed to create a diastereomeric transition state, leading to the preferential formation of one enantiomer or diastereomer.
In the context of intramolecular cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, both Brønsted and Lewis acids are utilized as catalysts. mdpi.comwikipedia.org The acid catalyst activates the carbonyl group of the aldehyde or the amide, respectively, facilitating the initial condensation with the amine and the subsequent electrophilic aromatic substitution. The stereochemistry of the starting amine can direct the formation of the new stereocenter during cyclization.
Chiral auxiliaries, temporarily attached to the amine, are another powerful tool for stereocontrol. nih.govharvard.edu For example, N-acyl derivatives of this compound can be used where the chiral center of the ethylamine moiety influences the stereochemical course of subsequent reactions. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to create a rigid conformational bias in the transition state, leading to high diastereoselectivity. beilstein-journals.org
The table below illustrates the role of different types of catalysts in controlling stereochemistry in relevant reactions.
| Reaction Type | Catalyst/Reagent Type | Role in Stereocontrol |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Creates a chiral environment for the reduction of a prochiral substrate. mdpi.com |
| Enzymatic Kinetic Resolution | Lipases, Transaminases | Preferentially catalyzes the reaction of one enantiomer. researchgate.netdntb.gov.ua |
| Pictet-Spengler Reaction | Chiral Brønsted Acids (e.g., BINOL-phosphoric acids) | Protonates the imine to form a chiral iminium ion, directing the cyclization. mdpi.com |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Forms a chiral ion pair with the enolate, controlling the approach of the electrophile. beilstein-journals.org |
| Auxiliary-Controlled Reactions | This compound as a chiral auxiliary | The existing stereocenter directs the formation of new stereocenters. nih.gov |
Intramolecular Cyclization Mechanisms
This compound is a key precursor for the synthesis of tetrahydroisoquinolines through intramolecular cyclization reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. mdpi.com The reaction proceeds through the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion. The electron-rich dimethoxy-substituted phenyl ring then attacks the iminium carbon in a 6-endo-trig cyclization to form the tetrahydroisoquinoline ring system. The stereochemistry at the C-1 position of the newly formed ring is influenced by the existing stereocenter of the this compound.
The Bischler-Napieralski reaction , on the other hand, utilizes an N-acyl derivative of the β-arylethylamine. wikipedia.orgnrochemistry.comjk-sci.com In the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), the amide is converted into a more electrophilic species, often a nitrilium ion intermediate. organic-chemistry.org This intermediate then undergoes intramolecular electrophilic aromatic substitution on the electron-rich aromatic ring to form a 3,4-dihydroisoquinoline (B110456). Subsequent reduction of the imine bond yields the tetrahydroisoquinoline. A study involving the Bischler-Napieralski reaction of a closely related N-acyl derivative, 2-(3,4-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide, demonstrated that the reaction can be accompanied by the elimination of the chiral auxiliary. researchgate.net
The table below compares the key features of these two important intramolecular cyclization reactions.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Material | β-arylethylamine and an aldehyde/ketone | N-acyl-β-arylethylamine |
| Key Intermediate | Iminium ion | Nitrilium ion or similar activated amide |
| Product | Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline (then reduced) |
| Catalyst | Acid (Brønsted or Lewis) | Dehydrating agent (e.g., POCl₃, PPA) |
Molecular Modeling for Understanding Structural and Electronic Properties
Molecular modeling is instrumental in elucidating the three-dimensional structure and electronic landscape of this compound. Techniques such as Density Functional Theory (DFT) are employed to perform geometry optimization, which predicts the most stable arrangement of atoms in the molecule, including precise bond lengths, bond angles, and torsion angles. For instance, studies on related dimethoxybenzene derivatives have utilized DFT calculations to analyze and confirm structural properties determined by X-ray crystallography. researchgate.netnih.gov
Beyond the physical structure, molecular modeling provides a detailed picture of the electronic properties that govern the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. MEP maps identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions, providing critical information for predicting how the molecule will interact with other chemical species. nih.gov For dimethoxybenzene derivatives, MEP maps can highlight the reactivity of the aromatic ring and the functional groups, guiding the understanding of potential reaction sites. nih.gov
Table 1: Key Electronic Properties Calculable via Molecular Modeling
Illustrative electronic properties that can be determined for this compound using computational methods like DFT.
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Computational Evaluation of Selective Interactions with Molecularly Imprinted Polymers (using 2-(3,4-dimethoxyphenyl)ethylamine as a template)
Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed to bind a specific target molecule with high selectivity. Computational modeling plays a vital role in the rational design of MIPs by predicting the most effective functional monomers and polymerization conditions. Studies have successfully used computational models to evaluate the affinity and selectivity of MIPs created for 2-(3,4-dimethoxyphenyl)ethylamine (also known as homoveratrylamine). nih.govresearchgate.net
The foundation of a successful MIP lies in the formation of a stable complex between the template molecule (in this case, 2-(3,4-dimethoxyphenyl)ethylamine) and functional monomers before the polymerization process begins. Computational methods are used to simulate these prepolymerization complexes and calculate their binding energies. nih.gov
A computational model was developed to assess various functional monomers for imprinting 2-(3,4-dimethoxyphenyl)ethylamine. nih.gov The study considered four different functional monomers: methacrylic acid, 1-vinylimidazole, 4-vinylpyridine, and allylamine. nih.gov The simulations were performed in different solvents, such as toluene (B28343) for the prepolymerization stage and a methanol-water mixture for the subsequent adsorption analysis, by adjusting the dielectric constants in the calculations. nih.gov The analysis of these complexes helps in understanding the nature and strength of the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that are crucial for the imprinting process. Theoretical calculations predicted that the complex formed between the template and methacrylic acid would be the most stable, a finding that was later confirmed by experimental results. nih.gov
After identifying the optimal functional monomer, computational models can be used to design the polymer cavity and predict its binding performance. The prepolymerization complex formed by 2-(3,4-dimethoxyphenyl)ethylamine and four molecules of methacrylic acid was used to construct a virtual polymer cavity. nih.gov
To evaluate the selectivity of this designed MIP, a docking procedure was employed. This involved computationally simulating the adsorption of the original template molecule and six other structurally related compounds into the imprinted cavity. nih.gov By calculating the binding energy for each compound, the model could predict the polymer's affinity and selectivity. The results showed that the designed polymer had a significantly higher selectivity for the intended template, 2-(3,4-dimethoxyphenyl)ethylamine, compared to the other biogenic compounds. nih.gov This demonstrates the power of computational procedures in successfully evaluating and optimizing imprinted polymers before their synthesis. nih.gov
Table 2: Theoretical Evaluation of Functional Monomers for 2-(3,4-dimethoxyphenyl)ethylamine MIPs
A computational model was used to predict the affinity of different functional monomers for the template molecule. The interaction energy is a measure of the stability of the prepolymerization complex.
| Functional Monomer | Predicted Affinity/Stability | Key Finding |
|---|---|---|
| Methacrylic Acid | Highest | Theoretical analysis predicted the highest affinity, which was confirmed by experimental results. nih.gov |
| 1-Vinylimidazole | Lower than Methacrylic Acid | Considered in the computational screening. nih.gov |
| 4-Vinylpyridine | Lower than Methacrylic Acid | Considered in the computational screening. nih.gov |
| Allylamine | Lower than Methacrylic Acid | Considered in the computational screening. nih.gov |
Quantum Chemical Calculations for this compound and its Derivatives
Quantum chemical calculations provide a fundamental understanding of molecular behavior based on the principles of quantum mechanics. These methods are essential for obtaining detailed mechanistic insights and predicting spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying organic molecules. eurjchem.com DFT can be used to investigate the reaction mechanisms of this compound and its derivatives by mapping out the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction kinetics and pathways.
For example, DFT calculations on a derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, were used to obtain its optimized molecular structure, which was then compared with experimental X-ray diffraction data. researchgate.net Such studies confirm the reliability of DFT methods for describing the geometry of this class of compounds. Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have also been synthesized and evaluated for biological activity; DFT could be applied to these derivatives to understand the structural and electronic factors that contribute to their observed effects. nih.gov
Quantum chemical calculations are highly effective in predicting various spectroscopic properties. For this compound, these calculations can generate theoretical infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov Comparing these predicted spectra with experimental data can aid in the structural confirmation of the molecule and the assignment of spectral bands to specific vibrational modes or chemical environments. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. jmaterenvironsci.com
Computational and Theoretical Chemistry Studies
Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. This analysis provides a detailed picture of the bonding within a molecule, going beyond the classical Lewis structure representation. It allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
Due to a lack of specific published Natural Bond Orbital (NBO) analysis data for (S)-1-(3,4-Dimethoxyphenyl)ethylamine, this section will discuss the expected bonding characteristics based on computational studies of the closely related endogenous neurotransmitter, dopamine (B1211576) (3,4-dihydroxyphenethylamine). The structural similarity, with the only difference being methoxy (B1213986) groups in place of hydroxyl groups on the phenyl ring, allows for a meaningful illustration of the key electronic interactions that would be present in this compound.
The bonding in such phenethylamines is characterized by a combination of localized sigma (σ) bonds, delocalized pi (π) orbitals within the aromatic ring, and lone pairs on the heteroatoms (oxygen and nitrogen). NBO analysis would quantify the interactions between these different types of orbitals, revealing important details about the molecule's electronic structure and stability.
Key Findings from Theoretical Studies:
Computational analyses of dopamine reveal significant insights into its electronic structure, which are largely applicable to this compound. The highest occupied molecular orbital (HOMO) is primarily located on the catechol (or dimethoxybenzene) ring, indicating that this region is the most susceptible to electrophilic attack. quora.com Conversely, the lowest unoccupied molecular orbital (LUMO) is also concentrated on the aromatic ring, making it the likely site for nucleophilic attack. quora.com
The stability of the molecule arises from various donor-acceptor interactions, also known as hyperconjugative interactions. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which provides an estimate of the stabilization energy (E(2)).
In a molecule like this compound, several types of hyperconjugative interactions are expected to be significant. These include interactions between the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent bonds, as well as interactions between the π-system of the aromatic ring and the anti-bonding orbitals of the ethylamine (B1201723) side chain.
Expected Donor-Acceptor Interactions:
The following table outlines the principal types of donor-acceptor interactions that would be anticipated in an NBO analysis of this compound, based on the analysis of related compounds.
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Significance |
| LP (O) | σ(C-C) | Lone Pair → σ | Contributes to the stabilization of the molecule by delocalizing the lone pair electrons of the methoxy oxygen atoms into the anti-bonding orbitals of the adjacent carbon-carbon bonds of the ring. |
| LP (O) | π(C=C) | Lone Pair → π | This interaction involves the delocalization of the oxygen lone pairs into the π-system of the aromatic ring, enhancing the electron density of the ring and influencing its reactivity. |
| LP (N) | σ(C-H) | Lone Pair → σ | Delocalization of the nitrogen lone pair into the anti-bonding orbitals of the C-H bonds on the ethyl group, contributing to the conformational preferences and stability of the side chain. |
| π (C=C) | σ(C-C) | π → σ | Interaction between the π-electrons of the aromatic ring and the anti-bonding σ* orbital of the bond connecting the ring to the ethylamine side chain. This contributes to the overall electronic communication between the ring and the side chain. |
| σ (C-H) | σ(C-C) | σ → σ | Standard hyperconjugative interactions within the ethylamine side chain and between the side chain and the ring, which contribute to the overall stability of the molecule. |
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Chiral Precursor in Total Synthesis of Complex Molecules
The inherent chirality and functional group arrangement of (S)-1-(3,4-Dimethoxyphenyl)ethylamine make it a valuable starting material for the asymmetric synthesis of complex molecules, particularly natural products belonging to the tetrahydroisoquinoline alkaloid family. nih.govacs.org This large class of compounds exhibits a wide range of biological activities and often features a chiral center at the C-1 position of the heterocyclic ring system. The synthesis of these molecules frequently relies on key cyclization reactions where the phenylethylamine backbone is essential.
Two of the most powerful methods for constructing the tetrahydroisoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions. nih.govmdpi.com
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org When a derivative of this compound is used, the existing stereocenter can direct the formation of the new chiral center during cyclization, enabling an asymmetric synthesis. rsc.org The electron-donating methoxy (B1213986) groups on the phenyl ring activate it toward the necessary intramolecular electrophilic aromatic substitution, facilitating the reaction under milder conditions than unsubstituted analogues. nrochemistry.com
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com The use of this compound as the starting amine allows for a diastereoselective cyclization, leading to optically active tetrahydroisoquinoline products. This strategy is a cornerstone in the synthesis of many complex alkaloids. mdpi.compsu.edu
The application of these reactions using this chiral precursor is a key step in the total synthesis of numerous pharmacologically significant alkaloids, demonstrating its role in building molecular complexity from a simple, enantiopure starting material.
| Reaction Name | Description | Role of this compound |
| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456). wikipedia.org | Serves as the chiral backbone of the amide precursor, directing the stereochemical outcome of the cyclization. rsc.org |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org | Acts as the chiral β-arylethylamine component, enabling the asymmetric synthesis of the heterocyclic core. mdpi.com |
Development of Molecularly Imprinted Polymers for Chiral Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule, much like a lock and key. acs.org This technology is particularly valuable for chiral recognition—the ability to distinguish between enantiomers. This compound and its derivatives are excellent candidates for use as templates in the creation of MIPs designed for the enantioselective separation of phenylethylamines.
The process of creating a chiral MIP involves:
Complex Formation: The chiral template molecule, this compound, is mixed with functional monomers (e.g., methacrylic acid) and a cross-linking monomer (e.g., ethylene (B1197577) glycol dimethacrylate) in a porogenic solvent. The functional monomers arrange themselves around the template through non-covalent interactions (such as hydrogen bonding and ionic interactions).
Polymerization: A radical initiator is added to trigger the polymerization of the monomers around the template, locking the specific three-dimensional arrangement in place within a rigid polymer matrix.
Template Removal: The template molecule is washed out of the polymer, leaving behind cavities that are complementary in size, shape, and functional group orientation to the (S)-enantiomer.
These resulting polymer cavities will preferentially re-bind this compound over its (R)-enantiomer, allowing for the effective separation of a racemic mixture. Research has demonstrated the successful creation of MIPs using the closely related molecule dopamine (B1211576) (2-(3,4-dihydroxyphenyl)ethylamine) as a template, validating the approach for this structural class. Furthermore, the racemic N-acylated derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylprop-2-enamide, has been synthesized specifically to serve as a functionalized template for fabricating MIPs, directly linking the compound's core structure to this application.
| MIP Component | Example Compound/Material | Function |
| Template | This compound | The molecule around which the polymer is formed to create specific recognition sites. |
| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template via non-covalent bonds to form a pre-polymerization complex. |
| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer backbone, locking the functional monomers in place. |
| Porogen | Acetonitrile or Methanol | Solvent that helps form the porous structure of the final polymer. |
Intermediacy in the Synthesis of Specialized Organic Reagents
Beyond its direct use in total synthesis, this compound serves as a crucial intermediate for the preparation of more specialized organic reagents used in asymmetric synthesis. Its primary amine and built-in chirality are foundational elements for creating chiral auxiliaries, chiral bases, and ligands for asymmetric catalysis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed and can often be recovered for reuse. Phenylethylamines are a well-established class of chiral auxiliaries. For instance, the closely related compound (S)-1-phenylethylamine is widely used to control additions to imines and in other asymmetric transformations. Similarly, this compound can be used to synthesize new auxiliaries where the dimethoxy-substituted phenyl group can influence reactivity or solubility.
As a chiral base , the amine functionality can be used in enantioselective protonation or deprotonation steps. Its utility is analogous to other chiral amines that are employed as resolving agents or as catalysts in base-catalyzed asymmetric reactions.
Finally, it can serve as a precursor for chiral ligands . The amine group provides a reactive handle for attaching the molecule to phosphorus, nitrogen, or other coordinating atoms to form ligands (e.g., phosphine-amine ligands) for transition metal catalysts. These catalysts are then used in a wide array of enantioselective reactions, such as asymmetric hydrogenation or C-C bond-forming reactions. The specific structure of the ligand derived from this compound would create a unique chiral environment around the metal center, influencing the stereoselectivity of the catalytic transformation.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(3,4-Dimethoxyphenyl)ethylamine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a prochiral ketone precursor, such as 1-(3,4-dimethoxyphenyl)ethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) or enzymatic methods (e.g., ketoreductases). For example:
Precursor Preparation : Alkylation of 3,4-dimethoxyphenol with bromoethane derivatives under basic conditions (K₂CO₃, DMF, 80°C) to form the ketone intermediate.
Asymmetric Reduction : Catalytic hydrogenation with a chiral Rh or Ru catalyst (e.g., (R)-BINAP complexes) or enzymatic reduction with NADPH-dependent ketoreductases.
Purity Analysis : Enantiomeric excess (ee) is validated via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or polarimetry.
Key Data :
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring for degradation products.
Hygroscopicity : Dynamic vapor sorption (DVS) to measure moisture uptake.
Reference Data :
- Melting point: 12–15°C; Boiling point: 188°C at 15 mmHg .
Advanced Research Questions
Q. What computational strategies are effective in predicting the pharmacological activity of this compound?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT₂A, D₂).
QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (calculated: 1.91) and topological polar surface area (44.48 Ų) .
MD Simulations : Molecular dynamics (GROMACS) to assess binding stability in lipid bilayers or receptor-binding pockets.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from enantiomeric impurities or assay variability. Mitigation steps include:
Chiral Purity Verification : Re-analyze samples via chiral chromatography.
Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK-293T transfected with human 5-HT receptors).
Meta-Analysis : Compare data across studies using standardized units (e.g., IC₅₀, Ki) and adjust for experimental conditions (pH, solvent).
Q. What are the applications of this compound in stereoselective organic synthesis?
- Methodological Answer : The compound serves as a chiral building block in:
β-Lactam Synthesis : As demonstrated in Staudinger reactions with imines, yielding trans-β-lactams with >90% diastereomeric excess (de) when using (S)-napthylethylamine auxiliaries .
Asymmetric Alkylation : Lithiation followed by electrophilic quenching to form C-C bonds with retention of configuration.
Regulatory and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing.
Ventilation : Ensure airflow >0.5 m/s to prevent vapor accumulation (flash point >230°F) .
Regulatory Compliance : Classified as a controlled substance (Homoveratrylamine) under the UK Misuse of Drugs Act 1971 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
